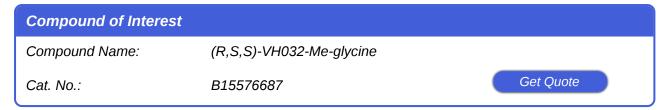


Application Notes and Protocols for (R,S,S)-VH032-Me-glycine

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,S,S)-VH032-Me-glycine is a derivative of (R,S,S)-VH032, a potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. As a VHL ligand, (R,S,S)-VH032 and its analogs are critical components in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The "-Me-glycine" modification on the (R,S,S)-VH032 scaffold may influence its binding affinity, cell permeability, or provide a vector for further chemical modification.

These application notes provide a comprehensive overview of the potential uses of **(R,S,S)-VH032-Me-glycine** in targeted protein degradation studies and detailed protocols for its experimental evaluation.

Principle of Action: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. In the context of **(R,S,S)-VH032-Me-glycine**-based PROTACs, the VHL E3 ligase complex is recruited. This proximity facilitates the transfer of

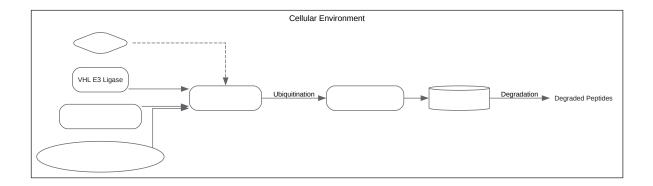




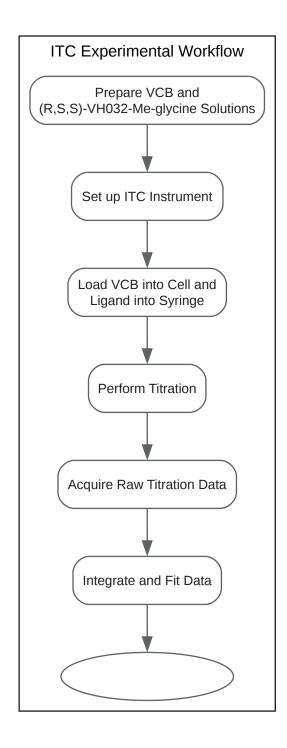


ubiquitin from the E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

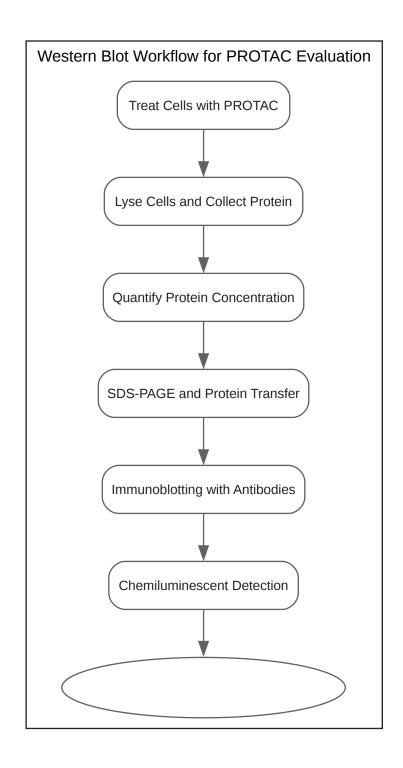












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